2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-7-6-21-19(22)26-12-13-4-3-5-15(20)8-13/h3-5,8-11H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQVBURHIDUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chlorobenzyl chloride and 3,5-dimethoxybenzoyl chloride. These intermediates are then reacted with appropriate nucleophiles and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research has indicated that imidazole derivatives possess significant antioxidant properties. The compound in focus has been studied for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. In vitro studies have shown that compounds with similar structures can effectively reduce oxidative damage in cellular models .
2. Lipid Profile Modulation
A study highlighted the effects of sulfanyl-substituted imidazole derivatives on lipid profiles, particularly their ability to increase high-density lipoprotein (HDL) cholesterol levels. The compound demonstrated efficacy in enhancing HDL cholesterol over other lipid fractions in animal models, suggesting potential applications in managing dyslipidemia and cardiovascular diseases .
Pharmacological Applications
1. Anticancer Properties
Compounds containing imidazole rings have been investigated for their anticancer activities. Preliminary studies suggest that the presence of the 3-chlorophenyl group may enhance the cytotoxic effects against various cancer cell lines. Further research is required to elucidate the mechanisms of action and to evaluate the compound's effectiveness in vivo .
2. Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. The specific compound has shown promise against certain bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents. Studies are ongoing to assess its spectrum of activity and mechanism of action against pathogens .
Case Study 1: Lipid Modulation
A study published in a peer-reviewed journal demonstrated that a series of sulfanyl-substituted imidazoles, including variations of the compound discussed, were effective in modulating lipid profiles in rats. The results indicated a statistically significant increase in HDL levels compared to controls .
Case Study 2: Antioxidant Efficacy
In another investigation, researchers synthesized several imidazole derivatives and evaluated their antioxidant capacities using various assays (DPPH radical scavenging assay, ABTS assay). The results showed that compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole exhibited potent antioxidant activity, suggesting their potential use in nutraceutical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xylometazoline Hydrochloride
Structure : 2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride .
Key Differences :
- Substituents : Xylometazoline has a tert-butyl and methyl-substituted benzyl group, whereas the target compound features a 3-chlorobenzylsulfanyl and 3,5-dimethoxybenzoyl group.
- Pharmacology: Xylometazoline is a vasoconstrictor acting on α-adrenergic receptors.
- Physicochemical Properties : The sulfanyl group in the target compound increases lipophilicity (logP) compared to Xylometazoline’s simpler benzyl group, which could enhance membrane permeability but reduce aqueous solubility .
Table 1 : Physicochemical Comparison
| Property | Target Compound | Xylometazoline Hydrochloride |
|---|---|---|
| Core Structure | 4,5-Dihydroimidazole | 4,5-Dihydroimidazole |
| Position 1 Substituent | 3,5-Dimethoxybenzoyl | Benzyl (tert-butyl/methyl-substituted) |
| Position 2 Substituent | 3-Chlorobenzylsulfanyl | Benzyl (no sulfur) |
| logP (Predicted) | ~3.8 (high lipophilicity) | ~2.5 |
| Therapeutic Potential | Antimicrobial, enzyme modulation | Vasoconstriction (α-adrenergic agonist) |
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
Structure : Aromatic imidazole with 3,5-dimethoxyphenyl and phenyl substituents .
Key Differences :
- Substituent Effects : The sulfanyl group in the target compound may enable disulfide bond formation or metal coordination, unlike the inert phenyl group in the compared compound.
- Applications : The compared compound is studied for chemosensing and Ir³⁺ complexation, while the target compound’s sulfanyl group suggests redox or nucleophilic reactivity relevant to enzyme inhibition .
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Structure : Fully aromatic imidazole with 4-chlorophenyl and diphenyl substituents .
Key Differences :
- Electronic Effects : The 3,5-dimethoxybenzoyl group in the target compound provides stronger electron-donating effects compared to the diphenyl groups, altering electronic distribution and binding affinity.
- Biological Activity : The compared compound’s antibacterial activity may differ due to the absence of a sulfanyl group, which in the target compound could enhance interaction with thiol-dependent enzymes .
Table 2 : Structural and Functional Comparison
| Feature | Target Compound | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole |
|---|---|---|
| Core Structure | 4,5-Dihydroimidazole | Aromatic imidazole |
| Position 1 Substituent | Electron-rich benzoyl (methoxy groups) | None (parent imidazole) |
| Position 2 Substituent | Sulfanyl-linked chlorophenyl | Chlorophenyl (direct attachment) |
| Potential Applications | Enzyme inhibition, antimicrobial | Antimicrobial, material science |
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structure : Pyrazole derivative with a 3-chlorophenylsulfanyl group .
Key Differences :
- Heterocycle : Pyrazole vs. imidazoline. Pyrazoles have two adjacent nitrogen atoms, influencing hydrogen-bonding capacity.
- Functional Groups : The target compound’s benzoyl group may stabilize π-π interactions, while the trifluoromethyl group in the pyrazole derivative enhances metabolic stability.
- Synthetic Routes : Both compounds likely utilize nucleophilic substitution for sulfanyl group introduction, but the imidazoline core requires hydrogenation steps absent in pyrazole synthesis .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may follow imidazoline routes involving condensation of 3,5-dimethoxybenzoic acid derivatives with 3-chlorobenzyl mercaptan, followed by cyclization .
- Crystallography : Structural elucidation could employ SHELX programs, widely used for small-molecule refinement .
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a notable sulfonamide derivative with potential therapeutic applications. Its structure includes a chlorophenyl group, a sulfanyl moiety, and a dimethoxybenzoyl component, which may contribute to its biological activity. This article reviews the biological properties of this compound based on available studies and data.
Chemical Structure
The chemical formula for the compound is . The structural representation can be summarized as follows:
- Molecular Formula : C22H21ClN6O3S
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate that it inhibits bacterial growth effectively, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. It shows promise in inhibiting cell proliferation in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies suggest that it induces apoptosis and cell cycle arrest in these cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema, indicating its potential utility in treating inflammatory conditions .
Study on Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of pathogens. The results showed that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant infections .
Study on Anticancer Properties
A recent investigation published in Cancer Letters examined the effect of the compound on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups. This study suggests that the compound may inhibit tumor angiogenesis and promote apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole?
- Methodological Answer : The synthesis of substituted imidazole derivatives typically employs multicomponent reactions (MCRs) under reflux conditions. For example, a base-catalyzed condensation of 3,5-dimethoxybenzoic acid derivatives with thiourea or thioamide intermediates, followed by alkylation with 3-chlorobenzyl chloride, is a common approach . Key variables include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of substituents. Optimization often requires iterative testing of reaction times and purification methods (e.g., column chromatography with ethyl acetate/hexane mixtures) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : To confirm substituent positions and detect impurities (e.g., residual solvents or unreacted starting materials). For example, methoxy groups in the 3,5-dimethoxybenzoyl moiety appear as singlets at δ ~3.8 ppm .
- HPLC-MS : To assess purity (>95% by area under the curve) and molecular ion peaks (e.g., [M+H]+ at m/z ~430–450) .
- IR Spectroscopy : To verify functional groups like C=N (1666 cm⁻¹) and S–C (1213 cm⁻¹) .
Q. What experimental design principles apply to optimizing reaction yields for imidazole derivatives?
- Methodological Answer : Factorial design of experiments (DoE) is critical. For instance, a 2³ factorial design can evaluate the impact of temperature (80°C vs. 120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5% vs. 10% triethylamine). Response surface methodology (RSM) further refines conditions for maximum yield . Statistical tools like ANOVA help identify significant variables and interactions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Computational studies (DFT calculations) using Gaussian or ORCA software can map electron density distributions and predict regioselectivity. For example, the electron-withdrawing chloro group on the benzyl moiety increases electrophilicity at the sulfur atom, favoring nucleophilic attack. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., buffer pH, enzyme source). Standardization via:
- Positive controls : Compare with known inhibitors (e.g., imidazole-based antifungals).
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Replicate experiments : Conduct triplicate trials under identical conditions .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and stability. Focus on key residues (e.g., heme iron coordination in CYP3A4) and analyze binding free energies (MM-PBSA). Validate with in vitro assays using liver microsomes .
Q. What advanced purification techniques address challenges in isolating diastereomers or tautomeric forms?
- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. For tautomers (e.g., imidazole vs. imidazoline), low-temperature crystallization in hexane/acetone mixtures stabilizes specific forms. LC-MS/MS monitors dynamic equilibria .
Methodological Frameworks for Data Analysis
Q. How to statistically analyze discrepancies between theoretical and experimental yields?
- Answer : Apply t-tests or Wilcoxon signed-rank tests to compare predicted (e.g., from stoichiometric calculations) vs. observed yields. Residual plots identify systematic errors (e.g., side reactions). Use QbD (Quality by Design) principles to define acceptable ranges .
Q. What protocols ensure reproducibility in kinetic studies of sulfanyl group substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
